Tributyl aconitate is a plasticizer derived from renewable resources. Plasticizers are additives that enhance the flexibility and elasticity of polymers. Research has explored tributyl aconitate as a potential substitute for phthalate-based plasticizers, which have raised concerns about environmental and human health effects [1]. Studies have investigated its compatibility with polyvinyl chloride (PVC) and its impact on the mechanical properties of the final material [2].
*Source 1: Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate | C18H30O6 - PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/tributyl-Z-prop-1-ene-1_2_3-tricarboxylate*Source 2: 1-プロペン-1,2,3-トリカルボン酸トリブチル | 7568-58-3 - ChemicalBook: [ tributyl aconitate chemicalbook ON m.chemicalbook.com]
Tributyl prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula C₁₈H₃₀O₆ and a molecular weight of 342.4272 g/mol. It is also known by various names such as tributyl aconitate and tri-n-butyl aconitate. This compound is recognized for its structural similarity to other tricarboxylic acids, particularly propane-1,2,3-tricarboxylic acid, which is a key intermediate in metabolic pathways such as the Krebs cycle .
Additionally, it can react with nucleophiles due to the electrophilic nature of its carbonyl groups.
This compound exhibits biological activity by acting as an inhibitor of aconitase, an enzyme in the Krebs cycle. By inhibiting aconitase, tributyl prop-1-ene-1,2,3-tricarboxylate disrupts the conversion of citric acid to isocitric acid, thus influencing metabolic processes. This inhibition has implications in studying metabolic disorders and cancer biology .
Tributyl prop-1-ene-1,2,3-tricarboxylate can be synthesized through several methods:
Interaction studies involving tributyl prop-1-ene-1,2,3-tricarboxylate primarily focus on its binding affinity with aconitase. Research indicates that this compound binds effectively to the active site of aconitase due to its structural similarity to citric acid but lacks the necessary hydroxyl group for catalysis . Such studies are crucial for understanding metabolic regulation and potential therapeutic targets.
Several compounds share structural similarities with tributyl prop-1-ene-1,2,3-tricarboxylate:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Propane-1,2,3-tricarboxylic acid | Tricarboxylic acid | Naturally occurring; involved in metabolic pathways |
| Butane-1,2-dicarboxylic acid | Dicarboxylic acid | Simpler structure; fewer carboxylic groups |
| Citric acid | Tricarboxylic acid | Essential metabolic intermediate; more hydroxyl groups |
Uniqueness: Tributyl prop-1-ene-1,2,3-tricarboxylate is unique due to its esterified form and specific inhibition of aconitase compared to other similar compounds that may not exhibit such targeted biological activity .
Tributyl prop-1-ene-1,2,3-tricarboxylate exhibits a complex molecular architecture characterized by a propene backbone substituted with three carboxylate functional groups at positions 1, 2, and 3, each esterified with butyl groups [1] [2]. The compound possesses the molecular formula C₁₈H₃₀O₆ and exists as geometric isomers due to the presence of a carbon-carbon double bond in the propene chain [3] [4]. The molecule can adopt both E (trans) and Z (cis) configurations around the double bond, with the Z-isomer being more commonly referenced in the literature [5] [4].
The three-dimensional structure demonstrates significant conformational flexibility owing to the multiple rotatable bonds within the butyl ester chains [1] [6]. This flexibility has important implications for the compound's physical properties and biological interactions. The central propene unit maintains a planar geometry, while the three butyl ester substituents can adopt various conformations, contributing to the molecule's overall structural diversity .
The geometric configuration around the double bond influences both the physical properties and reactivity of the compound. The Z-isomer typically exhibits different solubility characteristics and thermal properties compared to the E-isomer, although both forms are present in commercial preparations as mixtures [8] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀O₆ [1] [2] |
| Molecular Weight | 342.4272 g/mol [2] [9] |
| Exact Mass | 342.204239 g/mol [4] |
The molecular weight determination has been consistently reported across multiple databases, with slight variations attributable to different calculation methodologies [9] [10]. The compound's molecular formula reflects its classification as a tricarboxylic acid triester derivative.
The density of tributyl prop-1-ene-1,2,3-tricarboxylate has been determined through predictive modeling to be 1.039 ± 0.06 g/cm³ [8]. Alternative sources report a density of 1.0 ± 0.1 g/cm³ [11], indicating good agreement between different estimation methods. The refractive index has been experimentally determined to be 1.462 [11] [12], which is consistent with values expected for organic esters of similar molecular weight and structure.
These optical properties are particularly important for quality control and identification purposes in analytical chemistry applications. The refractive index value falls within the typical range for long-chain ester compounds and reflects the compound's aromatic character and molecular polarizability.
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 414.0 ± 30.0°C [11] | 760 mmHg |
| Boiling Point | 121°C [8] | 2 Torr |
| Melting Point | Not determined [11] | - |
The boiling point exhibits significant pressure dependence, with substantially lower values observed under reduced pressure conditions [8] [11]. This behavior is typical for high molecular weight organic compounds and is utilized in purification processes. The melting point has not been definitively established, likely due to the compound existing as a liquid at room temperature and the presence of isomeric mixtures [13].
Infrared spectroscopy provides characteristic absorption bands that are diagnostic for tributyl prop-1-ene-1,2,3-tricarboxylate [14] [15]. The compound exhibits strong absorptions at 1730 cm⁻¹ corresponding to the C=O stretch of the ester carbonyl groups, and at 1260 cm⁻¹ attributed to the C-O stretch of the ester linkages . These characteristic frequencies are consistent with aliphatic ester functional groups and serve as primary identification markers.
Additional absorption bands are expected in the 2800-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the aliphatic chains, and characteristic alkene C=C stretching around 1600-1650 cm⁻¹ region, though specific values for these bands are not explicitly documented in the available literature.
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the molecular structure of tributyl prop-1-ene-1,2,3-tricarboxylate [4]. The alkene proton appears as a distinctive signal in the δ 6-7 ppm region, characteristic of olefinic hydrogen atoms adjacent to electron-withdrawing carbonyl groups. The multiple butyl ester chains contribute complex multipicity patterns in the aliphatic region (δ 0.5-4.5 ppm), with the terminal methyl groups appearing as triplets around δ 0.9 ppm and the ester methylene protons appearing as triplets around δ 4.2 ppm.
The compound's NMR characteristics are complicated by the presence of geometric isomers, which may result in peak doubling or broadening for certain signals. The central methylene protons attached to the substituted carbon appear as a complex multipicity pattern due to coupling with adjacent protons and the geometric constraints imposed by the double bond configuration.
Mass spectrometry analysis of tributyl prop-1-ene-1,2,3-tricarboxylate yields a molecular ion peak at m/z 342 [10] [4], corresponding to the intact molecular structure. The exact mass has been determined to be 342.204239 using high-resolution mass spectrometry techniques [4]. Fragmentation patterns typically involve loss of butyl groups (C₄H₉, 57 mass units) and butoxy groups (C₄H₉O, 73 mass units) from the ester functionalities.
The base peak in the mass spectrum is expected to correspond to the molecular ion or a major fragment resulting from ester cleavage. The fragmentation pathway analysis reveals characteristic losses that are diagnostic for tricarboxylic acid ester structures, making mass spectrometry a valuable tool for structural confirmation and purity assessment.
The solubility characteristics of tributyl prop-1-ene-1,2,3-tricarboxylate reflect its predominantly lipophilic nature [10] . The compound exhibits a Log₁₀ water solubility of -3.80 mol/L, indicating very limited water solubility [10]. This low aqueous solubility is consistent with the presence of multiple long-chain alkyl ester groups that dominate the molecular structure.
| Property | Value | Method |
|---|---|---|
| Log₁₀ Water Solubility | -3.80 mol/L [10] | Crippen Method |
| Octanol-Water Partition Coefficient (LogP) | 3.333 [10] | Crippen Method |
| McGowan Volume | 282.500 mL/mol [10] | McGowan Method |
The octanol-water partition coefficient (LogP) of 3.333 indicates moderate to high lipophilicity [10] [11]. This value suggests that the compound has a strong preference for organic phases over aqueous phases, which has important implications for its bioavailability, environmental fate, and extraction procedures. The relatively high LogP value is consistent with the compound's use as a plasticizer, where lipophilic character is advantageous for compatibility with polymer matrices.
The thermodynamic properties of tributyl prop-1-ene-1,2,3-tricarboxylate have been estimated using established group contribution methods [10] [20]. The standard enthalpy of formation is calculated to be -1041.82 kJ/mol using the Joback method [10], indicating the compound's thermodynamic stability relative to its constituent elements.
| Property | Value | Method |
|---|---|---|
| Standard Enthalpy of Formation | -1041.82 kJ/mol [10] | Joback Method |
| Enthalpy of Vaporization | 83.17 kJ/mol [10] | Joback Method |
| Critical Temperature | 1038.39 K [10] | Joback Method |
| Critical Pressure | 1321.35 kPa [10] | Joback Method |
The enthalpy of vaporization of 83.17 kJ/mol reflects the significant intermolecular forces present in the liquid phase, primarily van der Waals interactions between the long alkyl chains [10]. The critical temperature of 1038.39 K and critical pressure of 1321.35 kPa indicate the compound's thermal stability limits and provide important parameters for process design and safety considerations [10].
Heat capacity measurements indicate a value of 875.43 J/mol·K at the normal boiling point temperature of 844.15 K [10]. These thermodynamic parameters are essential for understanding the compound's behavior in industrial processes and for predicting its phase behavior under various temperature and pressure conditions.